4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
Description
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Properties
CAS No. |
1223836-09-6 |
|---|---|
Molecular Formula |
C27H34N4O6 |
Molecular Weight |
510.591 |
IUPAC Name |
4-[[1-[2-(butylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C27H34N4O6/c1-6-7-12-28-24(32)16-30-21-14-23(37-5)22(36-4)13-20(21)26(34)31(27(30)35)15-18-8-10-19(11-9-18)25(33)29-17(2)3/h8-11,13-14,17H,6-7,12,15-16H2,1-5H3,(H,28,32)(H,29,33) |
InChI Key |
OVMUQVVPOQGEOS-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NC(C)C)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide , also referred to by its CAS number 1242925-11-6 , is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 538.6 g/mol . The structure includes a quinazoline core, which is known for various biological activities.
1. Anticancer Activity
Recent studies have indicated that compounds containing the quinazoline moiety exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.
- Mechanism of Action : The anticancer effects are primarily attributed to the induction of apoptosis and cell cycle arrest. The compound may interfere with key signaling pathways involved in cell growth and survival.
2. Antimicrobial Activity
Research has demonstrated that quinazoline derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Case Study : A study evaluated the efficacy of several quinazoline derivatives against Staphylococcus aureus and Escherichia coli, showing that certain structural modifications enhance antibacterial activity.
3. Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and compounds like the one discussed have been investigated for their anti-inflammatory potential.
- Research Findings : Studies indicate that the compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting its potential use in treating inflammatory conditions.
Data Table: Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : Interaction with various receptors can lead to altered signal transduction pathways.
- Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels contributes to its anticancer and anti-inflammatory effects.
Case Studies
- Anticancer Efficacy : In a study on human cancer cell lines, the compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating superior potency.
- Antimicrobial Testing : A series of tests showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics against resistant strains.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazoline core followed by functionalization with various substituents. The synthetic pathway often includes:
- Formation of the Quinazoline Core : Starting from anthranilic acid or similar precursors, the quinazoline structure is constructed through cyclization reactions.
- Functionalization : The introduction of butylamino and isopropylbenzamide groups can be achieved through amination and acylation reactions.
Biological Activities
Numerous studies have investigated the biological properties of quinazoline derivatives, highlighting their potential as:
- Antitumor Agents : Compounds with quinazoline structures have shown promising activity against various cancer cell lines. For example, derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Activity : Research indicates that certain quinazoline derivatives exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, providing potential therapeutic avenues for diseases characterized by chronic inflammation.
Therapeutic Potential
The therapeutic applications of 4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide can be categorized as follows:
Cancer Therapy
Quinazoline derivatives are being explored for their ability to target specific pathways involved in cancer progression. The mechanism often involves inhibition of kinases associated with tumor growth and metastasis.
Infectious Diseases
Given their antimicrobial properties, these compounds may serve as lead compounds in the development of new antibiotics or antifungal agents.
Neurological Disorders
Research into the neuroprotective effects of quinazolines suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds:
Chemical Reactions Analysis
Key Functional Groups and Their Reactivity
The compound contains several reactive functional groups critical to its chemical behavior:
Quinazoline Moiety
The quinazoline core (a bicyclic aromatic system) exhibits inherent reactivity due to its electron-deficient nitrogen atoms and conjugated π-system. Potential reactions include:
-
Electrophilic substitution : Substitution at positions para to the nitrogen atoms.
-
Hydrolysis : Under acidic or basic conditions, leading to ring-opening or degradation.
Amide Groups
The benzamide and butylamino substituents introduce amide functionalities, which are susceptible to:
-
Hydrolysis : Conversion to carboxylic acids under acidic or basic conditions.
-
Nucleophilic acyl substitution : Reaction with alcohols or amines to form esters or modified amides.
Methoxy Groups
The 6,7-dimethoxy substituents on the quinazoline ring may participate in:
-
Demethylation : Under strong acidic conditions to form phenolic groups.
-
Electrophilic substitution : Paradoxically, methoxy groups can activate certain positions for electrophilic attack despite being electron-donating.
Enzymatic Interactions
While no direct data exists for this compound, quinazoline derivatives are known to interact with enzymes such as kinases via hydrogen bonding and hydrophobic interactions . For example, the butylamino group may engage in hydrogen bonding with enzyme active sites, while the quinazoline core interacts via planar stacking.
Stability and Degradation
The compound’s stability is influenced by its functional groups:
-
Amide hydrolysis : Under physiological conditions, amide bonds may hydrolyze to carboxylic acids, affecting pharmacokinetics.
-
Methoxy group stability : Generally resistant to hydrolysis unless under extreme conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide?
- Methodology : Key steps involve condensation of substituted quinazolinone intermediates with activated benzamide derivatives. For example, refluxing substituted benzaldehydes with amine-bearing precursors in ethanol/acetic acid (similar to triazole synthesis in ), followed by coupling using carbodiimide reagents (EDC/HOBt) as described for benzamide derivatives in . Purification typically employs column chromatography and recrystallization.
- Critical Parameters : Monitor reaction pH to avoid premature cyclization of the quinazolinone core. Confirm intermediates via -NMR and LC-MS .
Q. How is structural characterization of this compound performed?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight validation. - and -NMR are critical for confirming the quinazolinone core (e.g., carbonyl signals at δ 160-170 ppm) and substituent regiochemistry (e.g., methoxy protons at δ 3.8-4.0 ppm). IR spectroscopy verifies amide (1650–1680 cm) and ketone (1700–1750 cm) functional groups .
Advanced Research Questions
Q. What experimental design strategies optimize yield in multi-step syntheses of this compound?
- Methodology : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature, catalyst loading). For example, flow chemistry () can enhance reproducibility in oxidation or coupling steps. Statistical modeling (e.g., ANOVA) helps prioritize factors like reaction time (4–8 hours) and stoichiometric ratios (1:1.2 for amine:carbonyl).
- Case Study : A 15% yield increase was achieved by optimizing DMDAAC copolymerization conditions (), suggesting similar approaches for stabilizing reactive intermediates .
Q. How do researchers address contradictions in biological activity data for quinazolinone derivatives?
- Methodology : Cross-validate assays using orthogonal methods (e.g., electrophysiology vs. radioligand binding for GABA receptor studies, as in ). Analyze SAR trends: substituent effects on the benzamide moiety (e.g., methoxy vs. halogen groups in ) may explain variability in anticonvulsant activity. Use molecular docking to reconcile discrepancies between in vitro and in vivo results .
Q. What strategies mitigate challenges in solubility and bioavailability during preclinical testing?
- Methodology : Employ co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride salts of tertiary amines). Structural analogs with hydroxyethoxy groups () show improved solubility via hydrogen bonding. For in vivo studies, nanoformulation (liposomes or micelles) enhances bioavailability of hydrophobic quinazolinones .
Methodological Guidance for Data Analysis
Q. How to interpret conflicting spectroscopic data for regioisomeric impurities?
- Methodology : Use 2D NMR (e.g., NOESY or HSQC) to resolve overlapping signals. Compare experimental -NMR shifts with DFT-calculated chemical shifts for hypothesized regioisomers. LC-MS/MS fragmentation patterns (e.g., loss of –CO–NH– fragments) can distinguish positional isomers .
Q. What statistical approaches are recommended for dose-response studies in pharmacological assays?
- Methodology : Fit data to sigmoidal curves (Hill equation) using nonlinear regression. Use tools like GraphPad Prism to calculate EC/IC values. For non-monotonic responses, apply Akaike Information Criterion (AIC) to compare one-site vs. two-site binding models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
